N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core structure. The compound features a pyrazolo[4,3-c]pyridine scaffold substituted with a phenyl group at position 2, a methyl group at position 5, and a 3-oxo moiety. The carboxamide group at position 7 is linked to a benzo[d][1,3]dioxol-5-ylmethyl substituent, introducing both lipophilic and hydrogen-bonding capabilities.
The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is notable for its presence in pharmacologically active compounds, where it often contributes to enhanced binding affinity and metabolic stability . The pyrazolo-pyridine core, common in medicinal chemistry, is associated with diverse bioactivities, including anti-inflammatory and anticonvulsant effects .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-25-11-16(21(27)23-10-14-7-8-18-19(9-14)30-13-29-18)20-17(12-25)22(28)26(24-20)15-5-3-2-4-6-15/h2-9,11-12H,10,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKVTXOQVNMPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 921507-43-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.
The molecular formula of the compound is with a molecular weight of 402.4 g/mol. The structure includes a pyrazolo-pyridine core fused with a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O4 |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 921507-43-9 |
Anti-Cancer Activity
Recent studies have indicated that derivatives of pyrazolo-pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that the synthesized derivatives showed substantial cytotoxicity against solid tumor cell lines. The compound was evaluated against c-Met kinase, showing higher activity compared to standard reference drugs like foretinib .
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival. The release of pro-inflammatory cytokines such as IL-6 and TNF-α was also noted to be influenced by these compounds .
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound were assessed through its effects on cytokine release:
- Cytokine Inhibition : The compound exhibited an ability to reduce the levels of IL-6 and TNF-α in vitro, suggesting a potential role in managing inflammatory responses associated with various diseases .
- Comparative Analysis : When compared to other known anti-inflammatory agents, this compound showed comparable efficacy in reducing inflammation markers in cell cultures .
Antimicrobial Activity
The antimicrobial activity of this compound was also evaluated:
- Bacterial Strains Tested : The compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated moderate antibacterial activity .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
A series of case studies have been conducted to assess the biological activity of this compound:
- Study on Cancer Cell Lines : In vitro studies using breast cancer (MCF7) and lung cancer (A549) cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, supporting its potential as an anti-cancer agent .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential utility in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrazolo[4,3-c]pyridine core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives
*Calculated molecular weight based on structural formula.
Key Findings:
Substituent Effects on Solubility: The methoxyethyl group in the C19H22N4O3 derivative () enhances water solubility compared to the benzo[d][1,3]dioxole-containing target compound, which is more lipophilic due to its aromatic ring .
Synthetic Pathways :
- Synthesis of analogous compounds often involves cyclocondensation reactions (e.g., refluxing with aldehydes or amines) and carboxamide formation via coupling reactions (). The target compound likely employs similar methodologies, with the benzo[d][1,3]dioxol-5-ylmethyl group introduced via reductive amination or nucleophilic substitution .
Crystallographic Considerations :
- Hydrogen-bonding patterns, as analyzed in , indicate that the benzo[d][1,3]dioxole group may participate in π-π stacking or C–H···O interactions, influencing crystal packing and solubility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide?
- The compound’s core pyrazolo-pyridine scaffold is typically synthesized via cyclization reactions. For example, precursors like substituted pyrazoles or pyrimidines are refluxed with reagents such as ethyl acetoacetate or aromatic aldehydes in solvents like ethanol or DMF, followed by crystallization (e.g., 86% yield achieved for a structurally related compound via reflux in ethanol) . The benzo[d][1,3]dioxole moiety is introduced through alkylation or coupling reactions, often using benzyl halides or reductive amination .
Q. How is the compound characterized to confirm its structural integrity?
- Multi-technique validation is essential:
- 1H/13C NMR identifies proton and carbon environments (e.g., aromatic protons at δ 6.37–7.94 ppm for benzodioxole and pyridine moieties) .
- IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1,700 cm⁻¹ for the 3-oxo group) .
- Mass spectrometry (MS) verifies molecular weight (e.g., HRMS-ESI for accurate mass matching) .
- X-ray crystallography resolves stereochemistry in crystalline derivatives .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates are common. For pyrazolo-pyrimidine analogs, IC50 values are determined via dose-response curves . Cytotoxicity can be assessed using MTT assays on cancer cell lines, with comparisons to positive controls like doxorubicin .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound’s heterocyclic core?
- Reaction condition tuning : Adjusting solvent polarity (e.g., DMF vs. acetic acid) and catalyst loadings (e.g., sodium acetate in cyclization steps) improves yields .
- Computational modeling : Quantum mechanical calculations (e.g., DFT) predict favorable transition states for cyclization, reducing trial-and-error experimentation .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 30 min for similar pyrazolo-pyrimidines) while maintaining yields >80% .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
- Benzodioxole vs. phenyl substitutions : The benzo[d][1,3]dioxole group improves blood-brain barrier penetration in CNS-targeted analogs but may reduce solubility .
- SAR studies : Systematic replacement of the 5-methyl group with bulkier tert-butyl or electron-withdrawing substituents (e.g., -Cl) alters potency by >10-fold in enzyme assays .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Dynamic effects : Rotamers or tautomerism (e.g., keto-enol equilibria in 3-oxo groups) cause splitting or broadening. Variable-temperature NMR (e.g., 25°C to 60°C) can stabilize conformers .
- Impurity analysis : LC-MS identifies byproducts (e.g., unreacted aldehydes in cyclization steps), guiding purification via column chromatography .
- Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in regiochemistry (e.g., distinguishing N-methyl vs. O-methyl positions) .
Q. What computational strategies predict the compound’s metabolic pathways?
- In silico tools : Software like Schrödinger’s ADMET Predictor or SwissADME simulates Phase I/II metabolism, identifying vulnerable sites (e.g., benzylic C-H bonds for oxidation) .
- Docking studies : Molecular dynamics (MD) with cytochrome P450 isoforms (e.g., CYP3A4) highlight metabolic hotspots, guiding deuterium incorporation to prolong half-life .
Q. How to design in vivo toxicity studies for this compound?
- Acute toxicity : OECD Guideline 423 tests in rodents (dose range: 10–300 mg/kg) assess mortality and organ damage .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assays evaluate mutagenic potential .
- Cardiotoxicity screening : hERG channel binding assays (IC50 < 1 µM indicates risk of QT prolongation) .
Methodological Notes
- Contradiction management : Conflicting bioactivity data between labs may arise from assay conditions (e.g., serum concentration in cell culture). Standardize protocols using CLSI guidelines .
- Scale-up challenges : Pilot-scale synthesis (e.g., >10 g) requires optimizing exothermic steps (e.g., cyclization) via flow chemistry to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
